E7974 vs. Parental Hemiasterlin: Improved In Vivo Efficacy and Toxicity Profile
E7974 was developed as a synthetic analog with an improved in vivo efficacy and toxicity profile compared with the original hemiasterlin, representing a key optimization for translational development [1].
| Evidence Dimension | In vivo therapeutic index |
|---|---|
| Target Compound Data | Improved efficacy/toxicity ratio (exact quantitation not provided in abstract) |
| Comparator Or Baseline | Parental hemiasterlin |
| Quantified Difference | Improved in vivo efficacy and toxicity profile |
| Conditions | In vivo models (specific models not detailed in abstract) |
Why This Matters
Demonstrates that E7974 was specifically optimized to overcome the toxicity limitations of the natural product, providing a scientific rationale for selecting this analog over the parent compound in research applications.
- [1] Mita, A., Takimoto, C., Zojwalla, N., Lucarelli, A., Clark, R., Mita, M., ... & Sweeney, C. (2007). A phase I trial of the hemiasterlin analogue E7974 administered IV to patients with solid malignancies. Molecular Cancer Therapeutics, 6(11_Supplement), A155. View Source
